Home > Products > Screening Compounds P107299 > Adomeglivant, (+)-
Adomeglivant, (+)- - 872260-19-0

Adomeglivant, (+)-

Catalog Number: EVT-258267
CAS Number: 872260-19-0
Molecular Formula: C32H36F3NO4
Molecular Weight: 555.64
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adomeglivant, (+)-, is a potent and selective glucagon receptor antagonist. LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes.
Overview

Adomeglivant, also known as (+)-LY2409021, is a selective glucagon receptor antagonist developed for the treatment of type 2 diabetes. This compound plays a crucial role in regulating blood glucose levels by inhibiting the action of glucagon, a hormone that raises blood glucose levels. The compound has garnered attention for its potential therapeutic applications in managing hyperglycemia and improving glycemic control in diabetic patients.

Source and Classification

Adomeglivant is classified under glucagon receptor antagonists, which are compounds that inhibit the glucagon receptor's activity. This classification places it within a broader category of drugs aimed at managing diabetes through hormonal regulation. The chemical structure of Adomeglivant is characterized by its specific configuration, which contributes to its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Adomeglivant involves several steps that ensure the formation of its active enantiomer. The compound can be synthesized through a multi-step process that typically includes:

  1. Formation of Key Intermediates: Initial reactions involve the creation of key intermediates that serve as building blocks for the final product.
  2. Chiral Resolution: Given that (+)-Adomeglivant is an enantiomer, chiral resolution techniques are employed to isolate the desired form from racemic mixtures.
  3. Final Coupling Reactions: The final steps include coupling reactions that link the synthesized intermediates to yield Adomeglivant.

These methods are crucial for producing high-purity compounds necessary for pharmacological studies and clinical applications.

Molecular Structure Analysis

Structure and Data

Adomeglivant has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the glucagon receptor. The molecular formula is C19_{19}H27_{27}N3_{3}O3_{3}, and its structural data can be summarized as follows:

  • Molecular Weight: 341.44 g/mol
  • Structural Features: The structure includes a central amine group, multiple carbon chains, and hydroxyl groups that contribute to its solubility and receptor binding properties.

The stereochemistry of Adomeglivant is critical for its biological activity, with the (+) configuration being essential for its function as a glucagon receptor antagonist.

Chemical Reactions Analysis

Reactions and Technical Details

Adomeglivant undergoes various chemical reactions that are essential for its pharmacological activity:

  1. Binding to Glucagon Receptor: The primary reaction involves binding to the glucagon receptor, inhibiting glucagon's action.
  2. Metabolic Pathways: Following administration, Adomeglivant is subjected to metabolic processes including oxidation and conjugation, which may affect its pharmacokinetics and efficacy.

Understanding these reactions is vital for optimizing dosage forms and improving therapeutic outcomes in diabetic patients.

Mechanism of Action

Process and Data

The mechanism of action of Adomeglivant involves:

  1. Inhibition of Glucagon Signaling: By antagonizing the glucagon receptor, Adomeglivant prevents glucagon from exerting its hyperglycemic effects.
  2. Lowering Blood Glucose Levels: This inhibition leads to decreased hepatic glucose production and increased insulin sensitivity, resulting in lower blood glucose levels.

Clinical studies have demonstrated that Adomeglivant effectively reduces fasting plasma glucose levels in both healthy subjects and those with type 2 diabetes, showcasing its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Adomeglivant exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents, indicating favorable properties for formulation.
  • Stability: Stability studies suggest that Adomeglivant maintains integrity under various storage conditions, which is critical for pharmaceutical applications.

Relevant analyses such as thermal stability (using thermogravimetric analysis) indicate that Adomeglivant remains stable across a range of temperatures, supporting its use in drug formulation.

Applications

Scientific Uses

Adomeglivant has significant scientific applications primarily in diabetes research:

  • Clinical Trials: It has been evaluated in clinical settings for its efficacy in controlling blood sugar levels among type 2 diabetes patients.
  • Mechanistic Studies: Researchers utilize Adomeglivant to study glucagon signaling pathways and their implications in metabolic disorders.
  • Drug Development: Its profile as a selective antagonist makes it a candidate for further development into combination therapies aimed at enhancing glycemic control.
Introduction to Adomeglivant, (+)-

Chemical Characterization and Stereochemical Specificity

Adomeglivant (systematic name: (S)-3-({4-[1-({4'-tert-butyl-2,6-dimethyl-[1,1'-biphenyl]-4-yl}oxy)-4,4,4-trifluorobutyl]phenyl}formamido)propanoic acid) is a stereochemically defined small molecule with the molecular formula C₃₂H₃₆F₃NO₄ and a molecular weight of 555.64 g/mol [1] [2]. Its structure features a chiral center at the C27 position, where the (S)-enantiomer (designated as (+)-Adomeglivant or LY2409021) exhibits optimal binding to the glucagon receptor (GluR) [3] [7]. Key structural elements include:

  • A biphenyl core with 4'-tert-butyl and 2,6-dimethyl substituents, facilitating hydrophobic interactions.
  • A trifluorobutyl chain linked via an ether bond, enhancing metabolic stability and receptor affinity.
  • A propanoic acid terminus that supports salt bridge formation with GluR residues [1] [7].
  • Table 1: Structural Features of (+)-Adomeglivant
    Structural DomainChemical MoietiesFunctional Role
    Aryl domain4'-tert-butyl-2,6-dimethylbiphenylHydrophobic anchoring
    Linker region-O-CH(CCC(F)₃)-Stereospecific binding
    Pharmacophore-C(=O)-NH-CH₂-CH₂-COOHAllosteric modulation

Stereochemical integrity is critical: The (R)-enantiomer shows >100-fold reduced GluR antagonism, confirming enantioselective activity [4] [7]. X-ray crystallography confirms the (S)-configuration stabilizes a β-sheet conformation in GluR’s transmembrane domain [7].

Historical Development and Pharmacological Classification

(+)-Adomeglivant emerged from Eli Lilly’s drug discovery programs targeting gluconeogenesis dysregulation in type 2 diabetes (T2D). Early glucagon receptor antagonists suffered from hepatotoxicity or insufficient efficacy, prompting structure-activity relationship (SAR) studies focusing on:

  • Stereoselective synthesis: Optimizing the chiral center to minimize off-target effects [3].
  • Pharmacokinetics: Enhancing oral bioavailability (>80% in primates) and half-life (t₁/₂ ~30 hours) [6].
  • Selectivity: >500-fold selectivity over GLP-1 and GIP receptors to avoid incretin pathway interference [7].
  • Table 2: Development Milestones of (+)-Adomeglivant
    YearPhaseKey AchievementReference
    2012PreclinicalIdentification of chiral lead compound [2]
    2014Phase 1First human trials demonstrating glucose-lowering [6]
    2016Phase 2Dose-dependent efficacy in T2D patients (NCT02091362) [3] [6]

Pharmacologically, it is classified as a competitive allosteric antagonist of GluR, binding to an extracellular allosteric site to inhibit glucagon-induced cAMP production (IC₅₀ = 1.8 μM in rat models) [2] [7]. Unlike orthosteric inhibitors, it preserves glucagon binding while preventing receptor activation [8].

Role in Glucagon Receptor Antagonism: Scope and Significance

(+)-Adomeglivant’s mechanism involves disrupting glucagon signaling cascades:

  • Receptor Binding: Binds GluR’s allosteric pocket, inducing conformational changes that decouple G-protein activation [7].
  • Metabolic Effects:
  • Reduces hepatic glucose production by suppressing phosphoenolpyruvate carboxykinase (PEPCK) expression [8].
  • Enhances AMPK-mediated lipid oxidation in skeletal muscle and liver, counteracting insulin resistance [8].
  • Glucose Homeostasis: Clinical trials show dose-dependent reductions in fasting glucose (∼1.25 mmol/L) and postprandial glucose without severe hypoglycemia [6].
  • Table 3: Pharmacodynamic Profile in Clinical Studies
    Parameter5 mg Dose90 mg DoseSignificance (p-value)
    Fasting glucose reduction0.4 mmol/L1.25 mmol/L<0.01
    Postprandial glucose AUC-10%-25%<0.001
    Glucagon elevation+15 pg/mL+60 pg/mL<0.05 [6]

The significance of (+)-Adomeglivant lies in its potential to address hepatic insulin resistance—a core defect in T2D—by directly targeting dysregulated glucagon action. Unlike SGLT2 inhibitors (e.g., empagliflozin), which increase urinary glucose excretion [5], it corrects fasting hyperglycemia at the level of glucose production [6] [8]. Ongoing research explores its synergy with incretin therapies to restore α/β-cell cross-talk [10].

Properties

CAS Number

872260-19-0

Product Name

Adomeglivant, (+)-

IUPAC Name

beta-Alanine, N-(4-((1R)-1-((4'-(1,1-dimethylethyl)-2,6-dimethyl(1,1'-biphenyl)-4-yl)oxy)-4,4,4-trifluorobutyl)benzoyl)-

Molecular Formula

C32H36F3NO4

Molecular Weight

555.64

InChI

1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)/t27-/m1/s1

InChI Key

FASLTMSUPQDLIB-HHHXNRCGSA-N

SMILES

Cc1cc(O[C@H](CCC(F)(F)F)c2ccc(cc2)C(=O)NCCC(=O)O)cc(C)c1c3ccc(cc3)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

(+)- Adomeglivant; Adomeglivant, (+)-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.